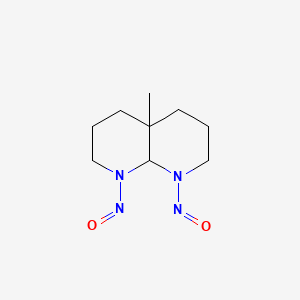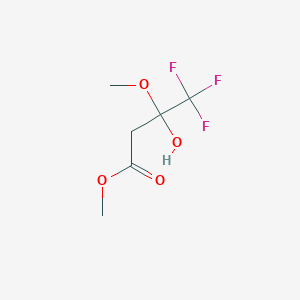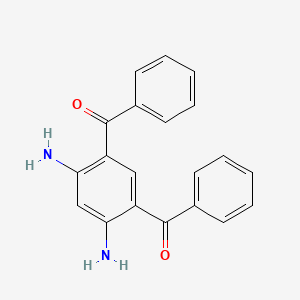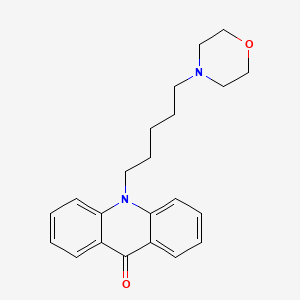
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine, can be achieved through various methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of a catalyst . Another method is the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and ring expansion reactions are also employed to construct the 1,8-naphthyridine core .
Industrial Production Methods
Industrial production of 1,8-naphthyridines often utilizes green chemistry approaches to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts in the Friedländer reaction has been shown to improve yields and reduce the need for hazardous reagents . Additionally, water-soluble iridium catalysts have been used to catalyze the synthesis of 1,8-naphthyridines in aqueous media under mild conditions .
化学反应分析
Types of Reactions
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, 1,8-naphthyridine derivatives have been studied for their antibacterial, antiviral, and anticancer properties . Additionally, these compounds are used as ligands in coordination chemistry and as components in light-emitting diodes and dye-sensitized solar cells .
作用机制
The mechanism of action of 4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For example, some 1,8-naphthyridine derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death. Other derivatives may interact with different molecular targets, such as enzymes or receptors, to exert their biological effects.
相似化合物的比较
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine can be compared with other similar compounds, such as 1,8-naphthyridine derivatives like nalidixic acid and gemifloxacin . These compounds share a common core structure but differ in their substituents and biological activities. For example, nalidixic acid is a quinolone antibiotic used to treat urinary tract infections, while gemifloxacin is used to treat bacterial infections . The unique structural features of this compound, such as the presence of nitroso groups, may confer distinct biological properties and applications.
属性
CAS 编号 |
89178-56-3 |
|---|---|
分子式 |
C9H16N4O2 |
分子量 |
212.25 g/mol |
IUPAC 名称 |
4a-methyl-1,8-dinitroso-3,4,5,6,7,8a-hexahydro-2H-1,8-naphthyridine |
InChI |
InChI=1S/C9H16N4O2/c1-9-4-2-6-12(10-14)8(9)13(11-15)7-3-5-9/h8H,2-7H2,1H3 |
InChI 键 |
WVTWMGBPHKOBHH-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCN(C1N(CCC2)N=O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)









